molecular formula C13H15BN4O2 B7956185 (6-Cyano-3-cyclohexyl-1,2,3-benzotriazol-4-yl)boronic acid

(6-Cyano-3-cyclohexyl-1,2,3-benzotriazol-4-yl)boronic acid

Cat. No.: B7956185
M. Wt: 270.10 g/mol
InChI Key: AUUDZEYKOVYGCT-UHFFFAOYSA-N
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Description

(6-Cyano-3-cyclohexyl-1,2,3-benzotriazol-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity This compound features a benzotriazole ring substituted with a cyano group and a cyclohexyl group, along with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a popular choice for the synthesis of complex boronic acid derivatives.

Industrial Production Methods

Industrial production of (6-Cyano-3-cyclohexyl-1,2,3-benzotriazol-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Cyano-3-cyclohexyl-1,2,3-benzotriazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The benzotriazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce the cyano group.

    Substitution: Various electrophiles or nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

(6-Cyano-3-cyclohexyl-1,2,3-benzotriazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Cyano-3-cyclohexyl-1,2,3-benzotriazol-4-yl)boronic acid is largely dependent on its functional groups and their interactions with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The cyano group and benzotriazole ring can participate in various electronic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Cyano-3-cyclohexyl-1,2,3-benzotriazol-4-yl)boronic acid is unique due to the presence of the benzotriazole ring, which imparts distinct electronic properties and reactivity compared to simpler boronic acids. The combination of the cyano group, cyclohexyl group, and boronic acid functional group makes it a versatile and valuable compound in various fields of research.

Properties

IUPAC Name

(6-cyano-3-cyclohexylbenzotriazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BN4O2/c15-8-9-6-11(14(19)20)13-12(7-9)16-17-18(13)10-4-2-1-3-5-10/h6-7,10,19-20H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUDZEYKOVYGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1N(N=N2)C3CCCCC3)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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